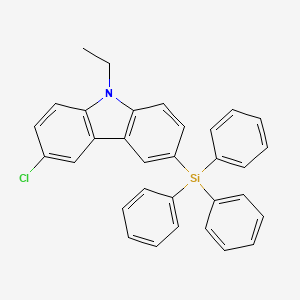
propan-2-yl N-(4-bromophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-(4-bromophenyl)carbamate: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group attached to a bromophenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(4-bromophenyl)carbamate typically involves the reaction of isopropyl chloroformate with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide
Major Products:
- Substituted derivatives of the original compound.
- N-oxides or amines from oxidation and reduction reactions.
- Corresponding amine and carbon dioxide from hydrolysis .
Applications De Recherche Scientifique
Propan-2-yl N-(4-bromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of propan-2-yl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
- Phenyl N-(propan-2-yl)carbamate
- Ethyl N-(4-propan-2-ylphenyl)carbamate
- Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Comparison: Propan-2-yl N-(4-bromophenyl)carbamate is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and biological activity.
Propriétés
Numéro CAS |
40427-42-7 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
propan-2-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
MGPOTYUNIPGUIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


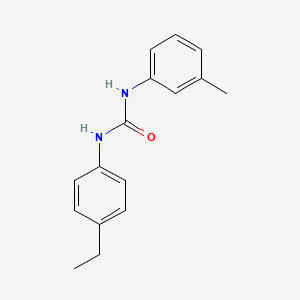


![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
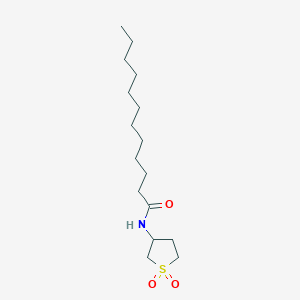
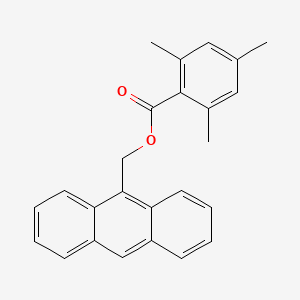
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
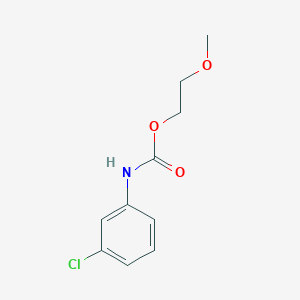
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
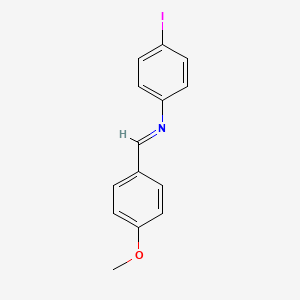

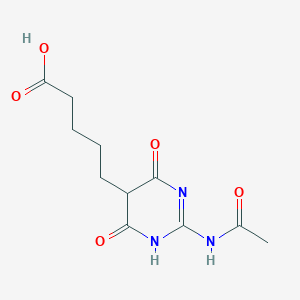
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)
